2-Aminobutanamide hydrochloride

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

2-Aminobutanamide hydrochloride (CAS 89603-48-5) is the chiral cornerstone for levetiracetam API manufacturing: its (S)-configuration is the sole pharmacologically active enantiomer. Substituting generic amides or racemic mixtures compromises stereochemical outcome and regulatory compliance. This intermediate also serves as USP Related Compound B / EP Impurity G, with a validated reverse-phase chiral HPLC method achieving 0.0005 mg/mL LOQ for the (R)-isomer. For process scale-up, the Bs-Dap biocatalytic route delivers >99% e.e. at 300 g/L substrate loading, directly reducing cost while ensuring compendial-grade purity.

Molecular Formula C4H11ClN2O
Molecular Weight 138.59 g/mol
CAS No. 89603-48-5
Cat. No. B3179009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobutanamide hydrochloride
CAS89603-48-5
Molecular FormulaC4H11ClN2O
Molecular Weight138.59 g/mol
Structural Identifiers
SMILESCCC(C(=O)N)N.Cl
InChIInChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H
InChIKeyHDBMIDJFXOYCGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminobutanamide Hydrochloride (CAS 89603-48-5): Chiral Amide Intermediate for Levetiracetam Synthesis


2-Aminobutanamide hydrochloride (CAS 89603-48-5, also indexed as the (S)-enantiomer under CAS 7682-20-4) is a chiral amino acid amide derivative, primarily recognized as the hydrochloride salt of (S)-2-aminobutyramide . The compound is characterized by a molecular weight of 138.60 g/mol (C₄H₁₁ClN₂O), a melting point in the range of 259–263 °C, and a specific optical rotation ([α]D²⁰) of approximately +23.0° to +27.0° (c=1, H₂O) [1]. Its fundamental industrial and scientific value stems from its role as a key chiral building block in the synthesis of the antiepileptic drug levetiracetam, wherein the (S)-configuration is stereochemically essential for therapeutic efficacy [2][3].

Why Generic Amide Substitution Is Insufficient for 2-Aminobutanamide Hydrochloride Applications


Substitution with generic amide analogs or alternative chiral intermediates is not feasible due to the strict stereochemical and functional requirements of downstream processes. The (S)-enantiomer of 2-aminobutanamide hydrochloride is not merely a convenient precursor; its specific chiral configuration is the defining determinant of levetiracetam's pharmacological activity, as the (R)-enantiomer exhibits only slight or inconspicuous anticonvulsant effects [1][2]. Furthermore, the compound's utility as a USP/EP-designated reference standard for impurity profiling [3] mandates precise identity and purity that cannot be met by unqualified alternatives. Procuring the incorrect enantiomer or a lower-purity grade directly compromises both the stereochemical outcome of API synthesis and the validity of regulatory analytical methods.

Quantitative Differentiation Evidence for 2-Aminobutanamide Hydrochloride (CAS 89603-48-5)


Enantiomeric Purity: Superior Chiral Resolution Efficiency of (S)-Enantiomer vs. (R)-Enantiomer

The biocatalytic kinetic resolution of racemic 2-aminobutanamide using a novel d-aminopeptidase from Brucella sp. (Bs-Dap) preferentially yields the (S)-enantiomer with exceptionally high enantiomeric excess. This method demonstrates a marked advantage over traditional chemical resolution or alternative biocatalytic routes for obtaining the (S)-form. [1]

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Synthetic Efficiency: Biocatalytic Route Enables High Substrate Loading vs. Conventional Methods

The Bs-Dap-mediated biocatalytic process achieves high volumetric productivity for (S)-2-aminobutanamide production, demonstrating significantly higher substrate loading capacity compared to standard enzymatic resolutions. This enhances industrial feasibility. [1]

Biocatalysis Process Chemistry Green Chemistry

Analytical Utility: Validated Chiral HPLC Method for Enantiomeric Purity Determination

A reverse-phase chiral HPLC method has been specifically developed and validated for the determination of (R)-2-aminobutanamide isomer content in (S)-2-aminobutanamide, the key starting material for levetiracetam. This method provides a precise and robust tool for quality control, which is essential for procurement of material with verified enantiopurity. [1]

Chiral Chromatography Analytical Method Validation Quality Control

Regulatory Designation: USP/EP Reference Standard Status Distinguishes from Non-Compendial Analogs

The (S)-enantiomer of 2-aminobutanamide hydrochloride is officially designated as Levetiracetam USP Related Compound B and Levetiracetam EP Impurity G. This compendial status confers a specific, traceable identity for use as a reference standard, a role that generic, non-designated analogs cannot fulfill. [1]

Pharmacopeial Standards Impurity Profiling Regulatory Compliance

High-Impact Application Scenarios for 2-Aminobutanamide Hydrochloride (CAS 89603-48-5)


Industrial-Scale Biocatalytic Synthesis of Levetiracetam Intermediate

For process chemistry groups scaling up levetiracetam intermediate production, the Bs-Dap biocatalytic route using (S)-2-aminobutanamide hydrochloride as a target offers a distinct advantage. The method's demonstrated capacity for high substrate loading (300 g/L) and exceptional enantioselectivity (>99% e.e.) directly translates to reduced manufacturing costs and higher API purity, as supported by the quantitative evidence in Section 3. [1]

Pharmaceutical Quality Control and Method Validation for Levetiracetam

Analytical development and QC laboratories require (S)-2-aminobutanamide hydrochloride in its capacity as USP Related Compound B or EP Impurity G. The validated reverse-phase chiral HPLC method, which achieves an LOQ of 0.0005 mg/mL for the (R)-isomer, provides a robust, compendial-aligned tool for quantifying enantiomeric purity in both the intermediate and the final drug substance. [1][2]

Research on Enantioselective Synthesis and Chiral Pool Strategies

Academic and industrial research groups investigating novel chiral synthons or enzymatic resolution methodologies can utilize (S)-2-aminobutanamide hydrochloride as a benchmark. The high e.e. values (>99%) achievable with the Bs-Dap system provide a standard for comparing new catalysts or engineering improved enzyme variants for amino acid amide resolution. [1]

Technical Documentation Hub

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